

Lasiol: A Technical Overview of its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Lasiol*

Cat. No.: *B145620*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Lasiol is a naturally occurring acyclic monoterpene alcohol. It has been identified as a semiochemical, playing a role in the chemical communication of certain insect species. This technical guide provides a comprehensive overview of the chemical structure of **Lasiol**, along with available physicochemical data. While detailed experimental protocols for its synthesis and isolation are not extensively documented in publicly available literature, this guide presents the foundational chemical information critical for researchers in natural products chemistry, chemical ecology, and drug discovery.

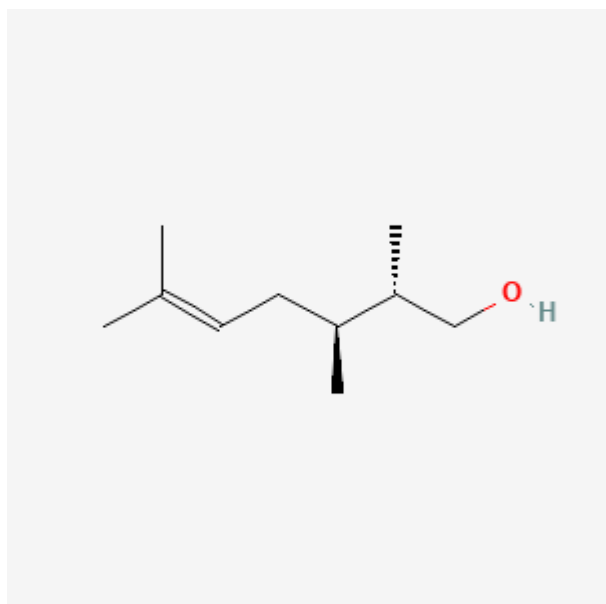
Chemical Structure and Identification

The definitive chemical structure of **Lasiol** is that of an unsaturated, branched-chain alcohol. Its systematic IUPAC name is (2S,3S)-2,3,6-trimethylhept-5-en-1-ol. This nomenclature precisely describes the arrangement of its ten carbon atoms, including the stereochemistry at its two chiral centers.

Key identifiers for **Lasiol** are summarized in the table below:

Identifier	Value
IUPAC Name	(2S,3S)-2,3,6-trimethylhept-5-en-1-ol
Molecular Formula	C ₁₀ H ₂₀ O
CAS Number	131479-19-1
Molecular Weight	156.27 g/mol
Canonical SMILES	C--INVALID-LINK--CO">C@@HCC=C(C)C
InChI Key	NEFLTGMRGQSVHM-VHSXEESVSA-N

The structural formula of **Lasiol** is presented below:



Physicochemical Properties

A summary of the computed physicochemical properties of **Lasiol** is provided in the following table. These values are computationally derived and provide an estimation of the compound's physical and chemical characteristics.

Property	Value
Molecular Weight	156.27 g/mol
XLogP3	3.2
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	1
Rotatable Bond Count	5
Exact Mass	156.151415 g/mol
Monoisotopic Mass	156.151415 g/mol
Topological Polar Surface Area	20.2 Å ²
Heavy Atom Count	11
Complexity	154

Spectroscopic Data

Detailed experimental spectroscopic data for **Lasiol**, such as comprehensive ¹H and ¹³C NMR spectra and mass spectrometry fragmentation patterns, are not readily available in the public domain. However, based on its chemical structure, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **Lasiol** would be expected to show distinct signals for the protons of the methyl groups, the methylene groups, the methine protons at the chiral centers, the vinyl proton, and the hydroxyl proton. The chemical shifts and coupling patterns of these signals would be crucial for confirming the connectivity and stereochemistry of the molecule.
- ¹³C NMR: The carbon NMR spectrum would display ten unique signals corresponding to each carbon atom in the **Lasiol** structure, including the sp³-hybridized carbons of the alkyl chain and the sp²-hybridized carbons of the double bond.

Mass Spectrometry (MS)

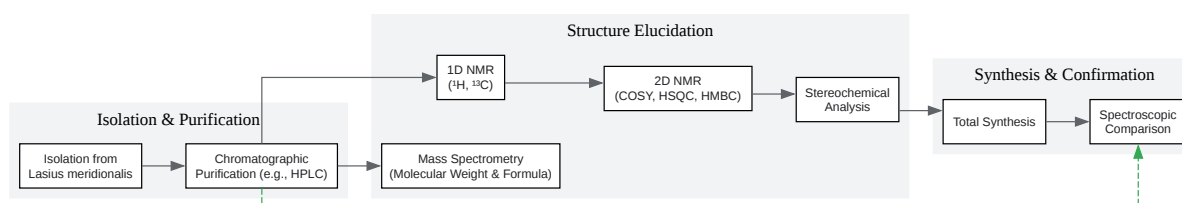
Gas chromatography-mass spectrometry (GC-MS) would be a suitable technique for the analysis of **Lasiol**. The mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern resulting from the cleavage of bonds within the molecule. This fragmentation pattern would provide valuable information for structural elucidation.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the isolation of **Lasiol** from its natural source, the ant species *Lasius meridionalis*, or for its complete chemical synthesis are not extensively described in readily accessible scientific literature. The development of a synthetic route would likely involve stereoselective reactions to establish the two chiral centers with the correct (2*S*, 3*S*) configuration. Isolation from natural sources would typically involve solvent extraction of the biological material followed by chromatographic separation and purification techniques.

Logical Workflow for Characterization

The logical workflow for the complete chemical characterization of a natural product like **Lasiol** would follow a standard procedure in natural product chemistry.



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